molecular formula C14H13FN2O4S B2381538 3-[(2,3-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine CAS No. 2418662-20-9

3-[(2,3-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine

Cat. No.: B2381538
CAS No.: 2418662-20-9
M. Wt: 324.33
InChI Key: XAZJUOGXNCNFPC-UHFFFAOYSA-N
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Description

3-[(2,3-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a fluorosulfonyloxy group and a carbamoyl group attached to a dimethylphenyl moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2,3-dimethylaniline with phosgene to form the corresponding isocyanate intermediate.

    Coupling with Pyridine Derivative: The isocyanate intermediate is then reacted with a 5-hydroxypyridine derivative under controlled conditions to form the carbamoyl-pyridine compound.

    Introduction of the Fluorosulfonyloxy Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorosulfonyloxy group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, and primary amines are commonly used under mild to moderate temperatures.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions to avoid over-substitution.

    Hydrolysis: Acidic hydrolysis typically employs hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridine derivatives with various functional groups replacing the fluorosulfonyloxy group.

    Electrophilic Aromatic Substitution: Products include nitrated, sulfonated, or halogenated derivatives of the original compound.

    Hydrolysis: Products include 2,3-dimethylaniline and 5-hydroxypyridine derivatives.

Scientific Research Applications

3-[(2,3-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2,3-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorosulfonyloxy group can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on biomolecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,3-Dimethylphenyl)carbamoyl]-5-chlorosulfonyloxypyridine
  • 3-[(2,3-Dimethylphenyl)carbamoyl]-5-bromosulfonyloxypyridine
  • 3-[(2,3-Dimethylphenyl)carbamoyl]-5-methylsulfonyloxypyridine

Uniqueness

3-[(2,3-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct reactivity and stability compared to its chloro, bromo, and methyl analogs. The fluorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the fluorosulfonyloxy group can influence the compound’s biological activity, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

3-[(2,3-dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4S/c1-9-4-3-5-13(10(9)2)17-14(18)11-6-12(8-16-7-11)21-22(15,19)20/h3-8H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZJUOGXNCNFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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